8-(tert-Butyl)-1-chlorodibenzo[b,d]furan
Description
8-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a fused bicyclic aromatic system with a chlorine atom at position 1 and a bulky tert-butyl group at position 7. This compound belongs to a class of heterocyclic aromatic systems widely studied for their electronic properties, stability, and applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C16H15ClO |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
8-tert-butyl-1-chlorodibenzofuran |
InChI |
InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-13-11(9-10)15-12(17)5-4-6-14(15)18-13/h4-9H,1-3H3 |
InChI Key |
SFNHWWDLALTRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan typically involves the functionalization of dibenzofuran through electrophilic aromatic substitution reactions. One common method is the chlorination of dibenzofuran followed by the introduction of the tert-butyl group. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove the chlorine substituent or reduce the furan ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran quinones, while substitution reactions can produce various functionalized dibenzofurans.
Scientific Research Applications
8-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan depends on its specific application. In chemical reactions, the tert-butyl and chlorine substituents influence the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.
Comparison with Similar Compounds
Key Structural and Spectral Features:
- Molecular Formula : Presumed to be C₁₆H₁₅ClO (based on dibenzofuran backbone [C₁₂H₈O] with substituents: Cl and tert-butyl [C₄H₉]).
- Molecular Weight : Estimated ~258.45 g/mol.
- Synthesis: Prepared via TiCl₄-promoted regioselective coupling of phenols with α-haloketones, yielding colorless oil with high purity (80% yield) .
- Spectroscopic Data : Comparable analogs (e.g., 8-(tert-Butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan) show distinct ¹H NMR signals for aromatic protons (δ 7.39–7.24 ppm) and tert-butyl protons (δ 1.37 ppm) .
Comparison with Structural Analogs
Halogenated Dibenzofurans: 8-Bromo-1-chlorodibenzo[b,d]furan
- Molecular Formula : C₁₂H₆BrClO; MW : 281.53 g/mol .
- Substituent Effects :
- Bromine at position 8 increases molecular weight and steric bulk compared to tert-butyl.
- Chlorine at position 1 introduces electron-withdrawing effects, polarizing the aromatic ring.
- Applications : Brominated dibenzofurans are intermediates in Suzuki-Miyaura cross-couplings (e.g., boronic acid derivatives in ) .
Hydrogenated Analogs: 8-(tert-Butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan (9g)
- Structure : Partially saturated ring system reduces aromaticity, altering electronic properties.
- Physical Properties: Colorless oil with improved solubility in non-polar solvents .
- NMR Data :
Positional Isomers: 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
Ring-Modified Analogs: Dimethylpyran vs. Furan Systems
- Compound 2 () : Replaces the furan ring with a dimethylpyran moiety, increasing ring strain and altering π-conjugation.
- Impact on Reactivity : Pyran rings exhibit different oxidation states and hydrogen-bonding capabilities compared to furans .
Data Table: Comparative Analysis of Dibenzofuran Derivatives
Research Findings and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
